4-[2-(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)ethyl]benzenesulfonamide
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Overview
Description
4-{2-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]ethyl}benzene-1-sulfonamide is a complex organic compound that features a quinazoline core, a morpholine ring, and a sulfonamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]ethyl}benzene-1-sulfonamide typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions, often using morpholine and a suitable leaving group.
Attachment of the Sulfonamide Group: The sulfonamide group is attached through sulfonation reactions, typically using sulfonyl chlorides and amines
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
4-{2-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]ethyl}benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the quinazoline core or the morpholine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and sulfonyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
4-{2-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]ethyl}benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial agent and enzyme inhibitor, particularly against urease.
Biological Studies: It is used in studies investigating enzyme inhibition and protein interactions.
Industrial Applications: The compound’s unique structure makes it a candidate for developing new materials and catalysts
Mechanism of Action
The mechanism of action of 4-{2-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]ethyl}benzene-1-sulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes such as urease by binding to the active site and blocking substrate access.
Molecular Pathways: It may interfere with metabolic pathways by inhibiting key enzymes, leading to antimicrobial effects
Comparison with Similar Compounds
Similar Compounds
4-chloro-6-{5-[(2-morpholin-4-ylethyl)amino]-1,2-benzisoxazol-3-yl}benzene-1,3-diol: This compound shares the morpholine and benzene sulfonamide groups but has a different core structure.
4-methoxy-N-[6-(morpholin-4-yl)pyridin-3-yl]benzene-1-sulfonamide: Similar in having a morpholine ring and sulfonamide group but differs in the pyridine core.
Uniqueness
4-{2-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]ethyl}benzene-1-sulfonamide is unique due to its specific combination of functional groups and the quinazoline core, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C20H22N4O4S2 |
---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
4-[2-(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)ethyl]benzenesulfonamide |
InChI |
InChI=1S/C20H22N4O4S2/c21-30(26,27)16-4-1-14(2-5-16)7-8-24-19(25)17-13-15(23-9-11-28-12-10-23)3-6-18(17)22-20(24)29/h1-6,13H,7-12H2,(H,22,29)(H2,21,26,27) |
InChI Key |
NFBNCEKKCQUGSP-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC3=C(C=C2)NC(=S)N(C3=O)CCC4=CC=C(C=C4)S(=O)(=O)N |
Origin of Product |
United States |
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